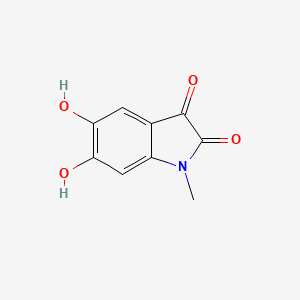

5,6-Dihydroxy-1-methylindoline-2,3-dione

Description

Propriétés

IUPAC Name |

5,6-dihydroxy-1-methylindole-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c1-10-5-3-7(12)6(11)2-4(5)8(13)9(10)14/h2-3,11-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEVVGGRRIEUPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=O)C1=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Chemical Properties and Biomimetic Rearrangement of 5,6-Dihydroxy-1-methylindoline-2,3-dione

Executive Summary

5,6-Dihydroxy-1-methylindoline-2,3-dione (CAS: 121404-58-8), commonly referred to in literature as 5,6-dihydroxy-1-methylisatin (DHMI) or Adrenochrome Impurity 5 , is a highly significant intermediate in the oxidative metabolism of catecholamines[1][2]. Arising from the biomimetic rearrangement of adrenochrome, this compound serves as a vital biomarker in neurochemistry and a strictly monitored degradation product in the pharmaceutical manufacturing of epinephrine (adrenaline).

As a Senior Application Scientist, I have structured this guide to move beyond basic structural data. This whitepaper provides an in-depth analysis of DHMI’s physicochemical properties, the causality behind its mechanistic pathways, and self-validating experimental protocols for its isolation and analytical quantification.

Physicochemical Profiling

Understanding the baseline properties of DHMI is essential for chromatographic method development, stability-indicating assays, and predicting its behavior in biological matrices. Unlike its highly fluorescent isomer adrenolutin, DHMI presents distinct visual and spectroscopic characteristics[3].

Table 1: Core Chemical and Physical Properties

| Property | Value | Clinical / Analytical Significance |

| Chemical Name | 5,6-Dihydroxy-1-methylindoline-2,3-dione | IUPAC nomenclature used for regulatory filings. |

| Common Synonyms | 5,6-dihydroxy-1-methylisatin; Adrenochrome Impurity 5 | Used interchangeably in metabolic literature and API impurity profiling. |

| CAS Number | 121404-58-8 | Unique identifier for reference standard procurement. |

| Molecular Formula | C9H7NO4 | Forms the basis for exact mass targeting in LC-MS. |

| Molecular Weight | 193.16 g/mol | Target[M+H]⁺ ion at m/z 194.1 in positive ESI mode. |

| Appearance | Brick-red crystalline solid | Visually distinct from the deep-yellow of adrenolutin[3]. |

| Solubility | Soluble in DMSO, MeOH; sparingly in H₂O | Dictates the use of organic modifiers in sample preparation. |

Mechanistic Pathway: The Adrenochrome Rearrangement

The oxidation of epinephrine yields the highly reactive ortho-quinone, adrenochrome[4][5]. Under standard physiological conditions, adrenochrome spontaneously rearranges to adrenolutin (3,5,6-trihydroxy-1-methylindole)[3]. However, the trajectory of this rearrangement is highly sensitive to the microenvironment.

The Causality of Biomimetic Conditions: The presence of transition metal ions (such as Cu²⁺ or Zn²⁺) at physiological pH fundamentally alters the reaction kinetics[4][6]. These metals coordinate with the transient quinone-methide intermediates, stabilizing specific resonance structures and sterically directing the nucleophilic attack. This catalytic diversion suppresses the formation of adrenolutin and promotes the oxidative ring-opening and subsequent re-cyclization that yields the 2,3-dione structure of DHMI[4][6].

Biomimetic rearrangement pathway of epinephrine to 5,6-dihydroxy-1-methylisatin.

Experimental Methodologies & Self-Validating Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-process control to verify causality and prevent downstream failure.

Protocol 1: Biomimetic Synthesis and Isolation of DHMI

Objective: Synthesize DHMI from epinephrine via controlled metal-catalyzed rearrangement. Rationale: Zinc acetate is utilized because Zn²⁺ acts as a Lewis acid, accelerating the rearrangement while preventing the over-oxidation typically seen with stronger oxidants[6].

-

Initiation: Dissolve 10 mM of epinephrine in 0.1 M phosphate buffer (pH 7.4).

-

Oxidation: Introduce a mild oxidant (e.g., Ag₂O or tyrosinase) to generate adrenochrome.

-

Self-Validation Check: Monitor the reaction via UV-Vis spectroscopy. The solution must turn deep red, with a characteristic absorption maximum at 480 nm indicating successful adrenochrome formation[6].

-

-

Catalytic Rearrangement: Filter out the solid oxidant and immediately add 5 mM Zinc Acetate. Incubate the solution at 37°C for 60 minutes.

-

Monitoring: Track the decay of the 480 nm peak and the emergence of a new peak corresponding to DHMI.

-

Self-Validation Check: The absence of intense green fluorescence under UV light (characteristic of adrenolutin) confirms that the pathway has been successfully diverted toward the isatin derivative[3].

-

-

Extraction & Purification: Quench the reaction with dilute HCl to pH 3.0 to protonate the hydroxyl groups, extract with ethyl acetate, and purify via preparative HPLC (C18 column, Methanol/Water gradient).

Protocol 2: Analytical Quantification (HPLC-UV/MS) as an API Impurity

Objective: Quantify DHMI (Adrenochrome Impurity 5) in epinephrine bulk drug substance. Rationale: DHMI is a degradation product; thus, the method must be stability-indicating and capable of resolving DHMI from epinephrine, adrenochrome, and other melanin precursors.

-

Sample Preparation: Dissolve the epinephrine API in 0.1% Formic Acid in water to a concentration of 1 mg/mL.

-

Causality: Acidic pH stabilizes the catecholamine and prevents auto-oxidation during the analysis window.

-

-

Chromatographic Conditions:

-

Column: Zorbax SB-C18 (4.6 x 150 mm, 3.5 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 15 minutes.

-

-

Detection: Set UV detection at 254 nm and 280 nm. Use ESI-MS in positive ion mode.

-

System Suitability (Self-Validation): Inject a resolution mixture containing epinephrine, adrenochrome, and DHMI reference standards. The resolution ( Rs ) between adrenochrome and DHMI must be ≥2.0 . The MS spectrum of the DHMI peak must show the [M+H]+ ion at m/z 194.1[7].

Biological and Pharmaceutical Significance

In pharmaceutical quality control, DHMI is strictly monitored as "Adrenochrome Impurity 5"[2]. Its presence in an epinephrine formulation indicates improper storage, exposure to transition metals, or oxidative stress of the API.

In biological systems, the formation of isatin derivatives from catecholamines is linked to neuro-pathological conditions. These compounds have been shown to act as competitive MAO-B inhibitors, influencing neurotransmitter degradation[8]. Understanding the precise biomimetic conditions that favor DHMI over other melanin precursors is crucial for both drug formulation stability and the broader research of neurodegenerative diseases[5][8].

References

-

Pharmaffiliates - 5,6-Dihydroxy-1-methyl-1H-indole-2,3-dione | Chemical Name Source: [Link]

-

Academia.edu - 5, 6-Dihydroxyindoles and Indole-5, 6-diones Source: [Link]

-

Semantic Scholar - A new look at the rearrangement of adrenochrome under biomimetic conditions (Palumbo et al., 1989) Source: [Link]

-

microPublication Biology - Catecholamines Differ in Their Capacity to Form Melanin Source: [Link]

-

Canadian Science Publishing - THE CHEMISTRY OF THE AMINOCHROMES: PART V. REARRANGEMENTS IN THE PRESENCE OF SODIUM HYDROXIDE AND ZINC ACETATE Source:[Link]

-

ResearchGate - Adrenalin Oxidation Revisited. New Products Beyond the Adrenochrome Stage (d'Ischia et al., 1988) Source: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Hubei YoungXin Pharmaceutical Tech Co.,Ltd. Produktliste-E-Mail-Seite 64-Chemicalbook [chemicalbook.com]

- 3. (PDF) 5, 6-Dihydroxyindoles and Indole-5, 6-diones [academia.edu]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Catecholamines Differ in Their Capacity to Form Melanin | microPublication [micropublication.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. 121404-58-8|5,6-Dihydroxy-1-methylindoline-2,3-dione|BLD Pharm [bldpharm.com]

- 8. researchgate.net [researchgate.net]

Synthesis Pathway of 5,6-Dihydroxy-1-methylindoline-2,3-dione: A Comprehensive Technical Guide

Executive Summary

5,6-Dihydroxy-1-methylindoline-2,3-dione (also known as 1-methyl-5,6-dihydroxyisatin) is a highly specialized indole derivative. Isatin scaffolds are privileged structures in medicinal chemistry, recognized for their broad-spectrum biological activities, including antibacterial, antiviral, anti-inflammatory, and anti-cancer properties[1]. The integration of a catechol moiety (5,6-dihydroxy) and an N-methyl group allows researchers to fine-tune the molecule's lipophilicity, redox potential, and hydrogen-bonding capabilities for targeted drug development.

This whitepaper details a robust, three-stage synthetic pathway to produce this compound. By analyzing the chemical causality behind each step, this guide provides researchers with a self-validating, high-yield protocol.

Retrosynthetic Strategy & Mechanistic Rationale

A common pitfall in the synthesis of hydroxylated isatins is attempting a direct cyclization from aminophenols (e.g., 4,5-dihydroxyaniline). Under the oxidative conditions required for isatin formation, the unprotected catechol ring rapidly auto-oxidizes into a reactive quinone, leading to polymerization and total loss of yield.

To circumvent this, a protection-deprotection strategy is mandatory:

-

Core Construction (Martinet Synthesis): We begin with 4-aminoveratrole (3,4-dimethoxyaniline), where the sensitive hydroxyl groups are protected as methyl ethers. While the Sandmeyer synthesis is the most famous route for isatins, it can be inefficient for highly electron-rich anilines[2]. The Martinet synthesis, however, is specifically documented as a highly successful route for converting 4-aminoveratrole into 5,6-dimethoxyisatin.

-

N-Alkylation: The isatin core is then methylated at the nitrogen position.

-

Ether Cleavage: Finally, a harsh but selective Lewis acid (Boron tribromide) is used to cleave the methyl ethers, revealing the target catechol without destroying the delicate isatin dione system.

Figure 1: Three-stage forward synthesis pathway of 5,6-dihydroxy-1-methylisatin.

Experimental Protocols & Causality

STAGE 1: Martinet Cyclization of 5,6-Dimethoxyisatin

The Martinet procedure involves the reaction of an aromatic amine with an oxomalonate ester. Acid catalysis drives the formation of a 3-(3-hydroxy-2-oxindole)carboxylic acid intermediate, which subsequently undergoes oxidative decarboxylation to form the dione.

-

Reagents: 4-Aminoveratrole (1.0 eq), Diethyl oxomalonate (1.1 eq), Glacial acetic acid (solvent/catalyst).

-

Step-by-Step Protocol:

-

Charge a flame-dried round-bottom flask with 4-aminoveratrole and glacial acetic acid.

-

Add diethyl oxomalonate dropwise at room temperature under continuous stirring.

-

Heat the reaction mixture to reflux (approx. 118 °C) for 4–6 hours. Crucial Causality: The system must be open to the atmosphere (or fitted with a drying tube) because atmospheric oxygen is the terminal oxidant required for the decarboxylation step.

-

Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the highly polar aniline spot validates completion.

-

Cool the mixture and pour it into crushed ice. Filter the resulting precipitate under vacuum and recrystallize from ethanol to afford pure 5,6-dimethoxyisatin.

-

STAGE 2: N-Methylation via Irreversible Deprotonation

The NH proton of isatin is relatively acidic (pKa ~10) due to the electron-withdrawing effect of the adjacent carbonyls. Sodium hydride (NaH) is utilized to irreversibly abstract this proton, preventing reversible equilibrium and ensuring exclusive N-alkylation over O-alkylation.

-

Reagents: 5,6-Dimethoxyisatin (1.0 eq), NaH (60% dispersion, 1.2 eq), Methyl Iodide (MeI, 1.5 eq), Anhydrous DMF.

-

Step-by-Step Protocol:

-

Suspend 5,6-dimethoxyisatin in anhydrous DMF under an argon atmosphere and cool to 0 °C.

-

Add NaH portion-wise. Self-Validation: Vigorous evolution of hydrogen gas (H₂) will occur. Stir for 30 minutes until gas evolution ceases, visually confirming complete deprotonation.

-

Add MeI dropwise. The soft electrophile (MeI) preferentially attacks the softer nitrogen nucleophile.

-

Warm to room temperature and stir for 2 hours.

-

Quench by pouring into ice-water. The highly hydrophobic 5,6-dimethoxy-1-methylisatin will crash out of solution. Isolate via vacuum filtration.

-

STAGE 3: Boron-Mediated Ether Cleavage (Demethylation)

Boron tribromide (BBr₃) is the gold standard for cleaving aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the methoxy oxygen and activating the methyl group for nucleophilic attack by the bromide ion.

-

Reagents: 5,6-Dimethoxy-1-methylisatin (1.0 eq), BBr₃ (1.0 M in DCM, 4.0 eq), Anhydrous DCM.

-

Step-by-Step Protocol:

-

Dissolve the precursor in anhydrous DCM under argon and cool to -78 °C using a dry ice/acetone bath. Crucial Causality: Low temperatures prevent the BBr₃ from attacking the isatin carbonyls or causing ring-opening side reactions.

-

Slowly add BBr₃ dropwise. The solution will darken immediately as the Lewis acid-base complex forms.

-

Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature and stir for 12 hours.

-

Re-cool to 0 °C and quench very carefully with dropwise methanol, followed by water. Safety & Causality: This safely hydrolyzes the boron-catecholate intermediate and neutralizes unreacted BBr₃ (highly exothermic, generates HBr gas).

-

Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel flash chromatography (DCM:MeOH gradient) to yield the final product.

-

Quantitative Data & Yield Optimization

The following table summarizes the expected quantitative parameters for the optimized workflow, assuming standard laboratory scale (10–50 mmol).

| Stage | Reaction Type | Key Reagents | Temp / Time | Expected Yield | Primary Purification |

| 1 | Martinet Cyclization | 4-Aminoveratrole, Diethyl oxomalonate | Reflux / 4–6 h | 65–75% | Recrystallization (EtOH) |

| 2 | N-Alkylation | NaH, MeI, Anhydrous DMF | 0 °C to RT / 2 h | 85–90% | Aqueous Precipitation |

| 3 | Ether Cleavage | BBr₃ (4.0 eq), Anhydrous DCM | -78 °C to RT / 12 h | 80–85% | Silica Gel Chromatography |

Visualizations

Figure 2: Step-by-step mechanistic workflow and quality control checkpoints.

Analytical Characterization Signatures

To verify the structural integrity of the final 5,6-dihydroxy-1-methylindoline-2,3-dione, researchers should look for the following analytical hallmarks:

-

¹H NMR (DMSO-d₆): Complete disappearance of the methoxy singlets (~3.8–3.9 ppm) present in the Stage 2 precursor. Appearance of two broad D₂O-exchangeable singlets (~9.0–10.0 ppm) corresponding to the free catechol OH groups. The N-methyl group will appear as a sharp singlet at ~3.1–3.2 ppm. The aromatic protons (C4-H and C7-H) will appear as two distinct singlets due to their para relationship on the tetrasubstituted ring.

-

Mass Spectrometry (ESI-MS): A dominant molecular ion peak[M+H]⁺ at m/z 194.1.

References

-

Title: The chemistry of isatins: a review from 1975 to 1999. Source: SciELO. URL:

-

[1] Title: A Comprehensive Review on Isatin Hybrid: Opportunities in Medicinal Chemistry. Source: Impactfactor. URL:

-

[2] Title: A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Source: ResearchGate. URL:

Sources

Spectroscopic Data of 5,6-Dihydroxy-1-methylindoline-2,3-dione: A Technical Guide for Researchers

Introduction: The Enigmatic Nature of a Bioactive Indole

5,6-Dihydroxy-1-methylindoline-2,3-dione, more commonly known by its trivial name adrenochrome, is a quinonoid oxidation product of epinephrine (adrenaline). Its distinctive reddish-violet hue and biological origins have made it a subject of intermittent yet persistent interest in the scientific community. From early investigations into its potential (and largely discredited) role in schizophrenia to its current utility as a precursor for hemostatic agents like carbazochrome, adrenochrome presents a unique case study in the chemistry of catecholamine metabolism.[1]

However, for researchers and drug development professionals, the practical characterization of adrenochrome is fraught with challenges. The molecule is notoriously unstable in solution, readily undergoing rearrangement to adrenolutin or polymerizing into melanin-like substances.[1] This inherent instability has resulted in a scarcity of comprehensive, high-quality spectroscopic data in the public domain. This technical guide, therefore, serves as a consolidation of available experimental data, supplemented with predictive analysis based on structurally analogous compounds. It aims to provide a reliable reference point for scientists working with this and related indoline-2,3-dione scaffolds, emphasizing not just the data itself, but the critical context of its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

The structural framework of 5,6-dihydroxy-1-methylindoline-2,3-dione dictates its spectroscopic signature. The molecule comprises a dihydroxy-substituted aromatic ring fused to a five-membered pyrrolidinone ring, which itself contains two carbonyl groups (a ketone and an amide) and a chiral center at the hydroxyl-bearing carbon.

Sources

Unveiling the Biological Role of 5,6-Dihydroxy-1-methylindoline-2,3-dione (DHMI): Mechanisms, Pathways, and Experimental Protocols

Executive Summary

5,6-Dihydroxy-1-methylindoline-2,3-dione, commonly referred to as 5,6-dihydroxy-1-methylisatin or DHMI, is a critical, yet historically underappreciated, intermediate in the catecholamine oxidation cascade[1]. Emerging from the biomimetic rearrangement of adrenochrome, DHMI plays a pivotal role in the metabolic fate of adrenaline (epinephrine)[2]. As a highly reactive isatin derivative, it bridges the gap between acute catecholamine oxidation and the long-term formation of complex polymeric structures like neuromelanin. This technical guide provides a comprehensive analysis of DHMI, detailing its mechanistic formation, physicochemical profile, and the self-validating experimental protocols required for its isolation and study.

The Adrenaline Oxidation Cascade & DHMI Formation

The biological synthesis of DHMI is intrinsically linked to oxidative stress pathways. When adrenaline is subjected to oxidative environments—either via enzymatic action (e.g., tyrosinase) or autoxidation mediated by reactive oxygen species (ROS)—it rapidly converts into adrenochrome, a toxic o-quinone-imine intermediate[3].

Historically, adrenochrome was thought to primarily isomerize into adrenolutin (3,5,6-trihydroxy-1-methylindole)[4]. However, advanced biomimetic studies revealed a divergent pathway. Under specific physiological conditions, particularly in the presence of Lewis acids like zinc (Zn²⁺) or under mild alkaline conditions, adrenochrome undergoes a complex rearrangement that yields both adrenolutin and DHMI[2][3].

The Causality of the Rearrangement: The formation of DHMI involves the oxidative cleavage and rearrangement of the adrenochrome heterocyclic ring. As demonstrated by3, metal ions like Zn²⁺ coordinate with the quinone-imine moiety, lowering the activation energy required for the structural shift and preventing random, uncontrolled polymerization[3]. This controlled rearrangement highlights DHMI not as an artifact, but as a biologically plausible metabolite in adrenaline-rich tissues experiencing oxidative stress.

Diagram 1: Adrenaline oxidation cascade highlighting DHMI and adrenolutin formation.

Physicochemical Profile & Quantitative Data

DHMI is characterized as a brick-red crystalline solid, distinct from the deep-yellow fluorescence of its sister metabolite, adrenolutin[4]. Understanding its precise physicochemical parameters is essential for accurate chromatographic and spectroscopic tracking.

| Property | Value / Description |

| Chemical Name | 5,6-Dihydroxy-1-methylindoline-2,3-dione[1] |

| Synonyms | 5,6-Dihydroxy-1-methylisatin; DHMI[4] |

| CAS Registry Number | 121404-58-8[1][5] |

| Molecular Formula | C₉H₇NO₄[1] |

| Molecular Weight | 193.16 g/mol [1] |

| Appearance | Brick-red solid[4] |

| Solubility | Soluble in polar organic solvents; sparingly soluble in water[4][5] |

| Precursor | Adrenochrome (via adrenaline oxidation)[2] |

Methodological Workflows & Experimental Protocols

To study the biological role of DHMI, researchers must employ self-validating experimental systems that prevent the spontaneous degradation of highly reactive indole intermediates. The following protocol details the biomimetic synthesis, isolation, and validation of DHMI based on the foundational work of 2[2].

Diagram 2: Self-validating workflow for the biomimetic synthesis and isolation of DHMI.

Protocol: Biomimetic Synthesis and Isolation of DHMI

-

Controlled Oxidation of Adrenaline

-

Action: React 10 mM adrenaline with an excess of silver oxide (Ag₂O) in an aqueous buffer at 4°C for 5 minutes.

-

Causality: Ag₂O is selected as a mild, heterogeneous oxidant. Unlike strong chemical oxidants, Ag₂O cleanly converts the catecholamine to its corresponding o-quinone (adrenochrome) without over-oxidizing the indole ring, thereby minimizing the formation of intractable polymeric melanin byproducts.

-

-

Filtration and Adrenochrome Isolation

-

Action: Rapidly pass the reaction mixture through a 0.22 µm PTFE syringe filter to remove the Ag₂O and elemental silver precipitates.

-

Validation: The resulting filtrate must exhibit a deep red color, with a spectrophotometric absorbance maximum (λmax) at approximately 480 nm, confirming pure adrenochrome.

-

-

Zinc-Mediated Biomimetic Rearrangement

-

Action: Introduce 20 mM zinc acetate (Zn(CH₃COO)₂) to the adrenochrome solution, buffered to a physiological pH of 7.4. Incubate at 37°C in the dark[3].

-

Causality: At physiological pH, adrenochrome is highly unstable. The addition of Zn²⁺ acts as a critical Lewis acid catalyst. By chelating the intermediate quinone-imine, Zn²⁺ selectively drives the molecular rearrangement toward DHMI and adrenolutin, effectively outcompeting the spontaneous, chaotic polymerization pathways[3].

-

-

Real-Time Spectrophotometric Tracking

-

Action: Monitor the reaction continuously via UV-Vis spectroscopy.

-

Validation: The self-validating nature of this step relies on observing the kinetic decay of the 480 nm peak (adrenochrome consumption) and the simultaneous emergence of new isosbestic points and absorption bands corresponding to the brick-red DHMI[4].

-

-

HPLC-MS Extraction and Verification

-

Action: Quench the reaction and separate the products using reverse-phase HPLC (C18 column) with a gradient mobile phase of 0.1% formic acid in water/acetonitrile.

-

Validation: Detect and validate DHMI via mass spectrometry, confirming the molecular ion peak at m/z 193.16 [M+H]⁺[1].

-

Biological Implications: Neuromelanin & Oxidative Stress

The identification of DHMI beyond the adrenochrome stage fundamentally alters our understanding of catecholamine toxicity. Isatin derivatives are known to exhibit diverse biological activities, including the inhibition of monoamine oxidase (MAO) and modulation of inducible nitric oxide synthase (iNOS)[6].

In the context of neurobiology, the formation of DHMI represents a critical juncture. While a portion of oxidized adrenaline polymerizes into neuromelanin—a potentially neuroprotective pigment that sequesters heavy metals—free DHMI retains a highly reactive o-quinone-like structure. This allows it to participate in futile redox cycling, generating superoxide radicals and hydrogen peroxide. Consequently, the accumulation of DHMI in adrenaline-rich tissues may serve as a molecular driver for oxidative stress, contributing to the pathogenesis of neurodegenerative conditions characterized by catecholamine dysregulation.

References

- Pharmaffiliates.5,6-Dihydroxy-1-methyl-1H-indole-2,3-dione | Chemical Name. Pharmaffiliates.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhRuB8zRcBeidqQh8P9DvN20xLQq1EsMC25CDClH4r1p3ooEobD_Z1L7KqI6XFamI7FolV57uujkvVHSPZnKEwrTeePLow4Vt6dttQciZgJzgYmImfy2DOa9wBxG5mKW8g7Py4E1OK0ssH_S7KJPGOI5T0mqBF3EqaeVGKMmRrD-OoU9H1nN37JwvZ_0UILrB8unPudbpdM9FKFbE-w1HcB5RxlO0=]

- d'Ischia, M., Palumbo, A., & Prota, G. (1988).Adrenalin oxidation revisited. New products beyond the adrenochrome stage. Tetrahedron, Semantic Scholar.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH40kUJ8Ah6V0BoZxsqtXHwJODTpiBSwRgFXDSFS8CKZpnGK21GuU9ahJoBYn23EKWI51XXVUARkRFaRizPXFODGuFKe4db5Zx1gI4R-k1mOvpw1sXIRDb1xIvNNZXtliXiWXQT_x1ugLVjwoJjqmgfmKv1tvYZddJsuINmqrtP4yjKoNpOKqQ3xs3P-HbrohViafrycIo7ArMIc2XHPagfCmQqVAZfMzBSs6iOK7myORsEXtIvzuOj1E4ACXien0TBvVtDTBKVzcVj_Bzc635ebgme]

- Heacock, R. A., & Mattok, G. L. (1963).THE CHEMISTRY OF THE AMINOCHROMES: PART V. REARRANGEMENTS IN THE PRESENCE OF SODIUM HYDROXIDE AND ZINC ACETATE. Canadian Journal of Chemistry, Canadian Science Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHr3nnRgdNBMHj0PttditME1L-6L69wGX58kkatu45Oksg-COFUcOHBMv-W-5bTZpO-UvUh6SK5deZIZCvVuui17b0G7L3nydCu-eD6p9H1ALmr4MS-mlgXt3UQK3pilx8ryvXNAuyBrg==]

- Academia.edu.(PDF) 5, 6-Dihydroxyindoles and Indole-5, 6-diones. Academia.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPTVSxHxhG2ua095nQMoMxuPsNLALnNkitOyNbvSv9ElE069Q__DVtO-nSriy_ZDFV39kSCrWkdu9oX3tOeLbx9I_r7gMJ5U2iAToKKJgoAEO8NUtFV540xPyuukiOpqNGXexoHxCHvtS2gfdHFqptGgSlv8QY9cNU_xyiaB7q7Ralwa4w]

- EvitaChem.Buy 1-prop-2-ynyl-4H-pyridine-3-carboxamide (EVT-1447594) - EvitaChem. EvitaChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHES3eJ86KyrE1zPKb0N0ZGkTYXyaH2YWGtwMFRwx65SpKl-GHgQzs6BEKj4-9GjVF63_E3rOmgObjLZK3QmKhWY1W0-Td2wpSMEl-Ct7CCXS3V3JoTSG5jcjQwM2SxUZwBlF5fkgSACg==]

- MDPI.New Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Inhibitors, Nalidixic Acid Linked to Isatin Schiff Bases via Certain l-Amino Acid Bridges. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtDjBdc2EauGUS6omNTL26afDT1d3JK0gAGI1LovSAX1HlNMpY3A1Yl9UBhbNhMLFzoa1Ih_Fs7D6KNqK0StR9QhnsJeUBPeWdlvj1riMdaHJ-vDygdxlJO_w4VAURIxeh6g==]

Sources

Adrenochrome Rearrangement to 5,6-Dihydroxyindoles: Mechanistic Pathways, Kinetics, and Experimental Methodologies

Introduction & Biochemical Significance

Adrenochrome, the characteristic red ortho-quinone oxidation product of epinephrine (adrenaline), occupies a central node in the oxidative metabolism of catecholamines[1]. In the broader context of melanogenesis and catecholamine oxidation, aminochromes lacking a 3-hydroxyl group (such as dopachrome) spontaneously rearrange into standard 5,6-dihydroxyindoles[2]. However, the presence of the 3-hydroxyl substituent in adrenochrome introduces profound thermodynamic complexity, dictating distinct rearrangement pathways based on the chemical environment[1].

Understanding the precise rearrangement of adrenochrome into 5,6-dihydroxyindole derivatives—specifically 5,6-dihydroxy-N-methylindole and adrenolutin —is critical. These pathways are highly relevant for researchers investigating neuromelanin synthesis, oxidative stress mechanisms in neurodegenerative diseases like Parkinson's, and the engineering of novel polycatecholamine biomaterials[3].

Mechanistic Pathways of Rearrangement

The structural transformation of adrenochrome into stable indole derivatives bifurcates into two primary mechanistic routes, strictly governed by the redox state and pH of the local environment[4].

Pathway A: Reductive Dehydration to 5,6-Dihydroxy-N-methylindole

When adrenochrome is exposed to biological reducing agents such as ascorbic acid or reduced glutathione (GSH), it undergoes a rapid two-electron reduction to form a colorless, highly unstable intermediate known as leukoadrenochrome (5,6-dihydroxy-N-methylindoline)[5]. Because leukoadrenochrome is thermodynamically unstable, it spontaneously dehydrates—losing its 3-hydroxyl group as a water molecule—to form the stable aromatic system of 5,6-dihydroxy-N-methylindole [5]. This pathway is irreversible and serves as a critical detoxification route in vivo, preventing the toxic redox cycling of the ortho-quinone[1].

Pathway B: Base- and Metal-Catalyzed Isomerization to Adrenolutin

In the absence of reducing agents, alkaline conditions or the presence of specific transition metal ions (e.g., Zn2+ , Al3+ ) catalyze an intramolecular redox reaction[4]. Rather than dehydrating, the adrenochrome molecule tautomerizes, shifting its double bonds to form adrenolutin (3,5,6-trihydroxy-N-methylindole)[4]. Adrenolutin retains the 3-hydroxyl group and exhibits a characteristic yellow-green fluorescence. Under biomimetic aerobic conditions, adrenolutin can further auto-oxidize into polymeric melanins or form covalent dimers with unreacted adrenochrome[4].

Fig 1: Mechanistic pathways of adrenochrome rearrangement to 5,6-dihydroxyindoles.

Kinetic and Thermodynamic Profile

The partitioning of adrenochrome between these pathways is strictly controlled by the chemical environment. The table below summarizes the quantitative and kinetic parameters governing these transformations.

| Reaction Pathway | Reagent / Catalyst | Transient Intermediate | Primary Indole Product | Kinetic Rate / Conditions |

| Reductive Dehydration | Ascorbic Acid, Glutathione | Leukoadrenochrome | 5,6-Dihydroxy-N-methylindole | Rapid (< 1 min), pH 5.5 - 7.4 |

| Base-Catalyzed Isomerization | NaOH (Alkaline pH > 9) | None (Direct Tautomerization) | Adrenolutin (3,5,6-Trihydroxy-N-methylindole) | Highly pH-dependent, rapid in strong base |

| Metal-Catalyzed Isomerization | Zn2+ , Al3+ Acetate | None | Adrenolutin | Moderate ( k≈10−3s−1 at 42°C) |

| Biomimetic Auto-oxidation | O2 , pH 7.4 | Adrenochrome Semiquinone | Adrenochrome Dimers, Adrenolutin | Slow (hours), yields ~10% indoles |

Self-Validating Experimental Protocols

To successfully isolate specific 5,6-dihydroxyindole derivatives, the reaction conditions must be tightly controlled to prevent runaway auto-oxidation into melanin polymers. The following protocols are designed with built-in causality and self-validating checkpoints.

Protocol 1: Synthesis of 5,6-Dihydroxy-N-methylindole via Reductive Dehydration

This protocol leverages the instability of leukoadrenochrome to force a dehydration event, yielding the target indole[5].

-

Preparation : Prepare a 1 mM solution of crystalline adrenochrome in a 0.1 M phosphate buffer (pH 7.4).

-

Reduction : Introduce a 2-fold stoichiometric excess of ascorbic acid or reduced glutathione (GSH) under continuous magnetic stirring at room temperature.

-

Observation (Validation Checkpoint 1) : Monitor the solution visually. The immediate transition from a deep red/violet solution to a colorless state confirms the successful two-electron reduction to leukoadrenochrome.

-

Dehydration & Extraction : Because leukoadrenochrome spontaneously dehydrates to 5,6-dihydroxy-N-methylindole, immediately extract the aqueous mixture with an equal volume of diethyl ether.

-

Causality: Immediate extraction is critical. It partitions the newly formed, stable indole into the organic phase, physically separating it from aqueous oxidants and preventing its subsequent auto-oxidation into polymeric melanins.

-

-

Analysis (Validation Checkpoint 2) : Dry the ether phase over anhydrous sodium sulfate. Analyze via UV-Vis spectroscopy; the appearance of a sharp absorption peak at λmax≈300 nm confirms the presence of 5,6-dihydroxy-N-methylindole.

Fig 2: Self-validating experimental workflow for the reductive dehydration of adrenochrome.

Protocol 2: Synthesis of Adrenolutin via Metal-Catalyzed Isomerization

This protocol utilizes Lewis acid catalysis to drive the tautomerization of the ortho-quinone without reduction[4].

-

Preparation : Dissolve 1 mM adrenochrome in deoxygenated, deionized water to prevent premature aerobic degradation.

-

Catalysis : Add 5 mM zinc acetate ( Zn(CH3COO)2 ) to the solution.

-

Isomerization (Validation Checkpoint 1) : Incubate at 37°C for 30 minutes. The red color will gradually shift as the intramolecular redox reaction occurs. The emergence of a strong yellow-green fluorescence under UV light (365 nm) provides real-time optical validation of adrenolutin formation, distinguishing it from the non-fluorescent 5,6-dihydroxy-N-methylindole.

-

Quenching : Acidify the solution with 0.1 M acetic acid to pH 4.0.

-

Causality: Lowering the pH halts further metal-catalyzed degradation and stabilizes the enol form of adrenolutin, preventing its rapid auto-oxidation into dimers.

-

-

Isolation : Extract the stabilized adrenolutin using ethyl acetate for downstream HPLC or mass spectrometry characterization.

References

-

Critical Analysis of the Melanogenic Pathway in Insects and Higher Animals Source: International Journal of Molecular Sciences (MDPI) URL:[Link]

-

THE CHEMISTRY OF THE AMINOCHROMES: PART VI. THE REACTION OF ADRENOCHROME WITH GLUTATHIONE Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

-

Toxicity of aminochromes Source: Toxicology Letters (Padua Research Archive) URL:[Link]

-

A new look at the rearrangement of adrenochrome under biomimetic conditions Source: Biochimica et Biophysica Acta (PubMed) URL: [Link]

-

The Role of Protein Damage Inflicted by Dopamine Metabolites in Parkinson's Disease: Evidence, Tools, and Outlook Source: Chemical Research in Toxicology (PMC) URL:[Link]

Sources

Structural Analogs of 5,6-Dihydroxy-1-methylindoline-2,3-dione: Design, Synthesis, and Therapeutic Applications

Document Type: Technical Whitepaper Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Subject: Scaffold functionalization, Structure-Activity Relationships (SAR), and Synthetic Methodologies

Executive Summary

The compound 5,6-dihydroxy-1-methylindoline-2,3-dione (CAS: 121404-58-8), commonly referred to as 5,6-dihydroxy-1-methylisatin or DHMI, represents a highly privileged nitrogen-containing heterocyclic framework. Originally identified as a key intermediate in the biomimetic 1[1], this scaffold has garnered significant attention in modern drug discovery. The inherent redox activity of its catechol-like 5,6-dihydroxy moiety, combined with the electrophilic nature of the isatin core, makes it an exceptional candidate for developing targeted therapies against neurodegenerative diseases and aggressive malignancies.

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions. We will dissect the mechanistic rationale behind functionalizing the DHMI core, evaluate the structure-activity relationships (SAR) of its analogs, and provide field-validated synthetic protocols designed to maximize yield and purity.

Core Scaffold Analysis & Mechanistic Rationale

In medicinal chemistry, the DHMI scaffold is not merely a structural placeholder; it is a dynamic participant in cellular signaling and redox homeostasis. The rational design of its structural analogs focuses on three distinct pharmacophoric regions:

The C5/C6 Redox Center

The 5,6-dihydroxy substitution mimics endogenous catecholamines. This region is highly efficient at neutralizing reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT). However, unprotected catechols can undergo rapid auto-oxidation. By synthesizing analogs with bioisosteric replacements (e.g., 5-chloro, 5-bromo, or methoxy groups), we can tune the oxidation potential, thereby extending the molecule's half-life while retaining its ability to inhibit2[2].

N1-Alkylation for BBB Penetration

The N1-methyl group in DHMI provides baseline lipophilicity. However, for neuroprotective applications, penetrating the blood-brain barrier (BBB) is critical. Modulating the N1 position with longer alkyl chains (ethyl, pentyl) or bulky aromatic groups (benzyl) directly alters the partition coefficient (LogP). Interestingly, SAR studies reveal an "odd-even effect" where specific chain lengths drastically enhance3[3].

C3-Carbonyl Electrophilicity

The C3 carbonyl is highly electrophilic due to the electron-withdrawing effect of the adjacent C2 amide. This makes it an ideal site for Knoevenagel condensations or Schiff base formations. Hybridizing the isatin core at the C3 position with pyrazoles or thiazolidines creates potent, multi-targeted4[4].

Pathway Visualization

The following diagram illustrates the mechanistic causality between the structural domains of DHMI analogs and their downstream biological effects, specifically focusing on neuroprotection via ROS scavenging and enzyme inhibition.

Fig 1: Mechanistic pathway of DHMI analogs mediating neuroprotection via ROS scavenging.

Quantitative Structure-Activity Relationship (SAR)

To optimize the DHMI scaffold for neuroprotection, various N-alkylated analogs were synthesized and evaluated against H₂O₂-induced apoptosis in PC12 cell models. The data demonstrates that lipophilicity must be carefully balanced; over-extension of the alkyl chain results in a sharp decline in efficacy.

Table 1: SAR of N-Substituted Indoline-2,3-dione Analogs in PC12 Cell Models

| Compound | N1-Substitution | C5/C6-Substitution | Cytoprotective Efficacy (%) | Observation / Causality |

| DHMI | -CH₃ | -OH, -OH | High | Endogenous biomimetic; strong HAT capability. |

| Compound 2 | -CH₃ | -H, -H | Baseline | Lacks C5/C6 electron donors; baseline free radical scavenging[5]. |

| Compound 3 | -Ethyl | -H, -H | 69.7% (Optimal) | Optimal LogP for cellular penetration; peak neuroprotection[3]. |

| Compound 6 | -Pentyl | -H, -H | Decreased | Excessive steric bulk and lipophilicity hinder target engagement[3]. |

| Compound 9 | -Benzyl | -H, -H | Moderate | Aromatic π−π stacking improves specific enzyme binding but lowers solubility[5]. |

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Every reagent choice is dictated by the electronic and steric demands of the isatin core.

Protocol 1: Phase-Transfer Catalyzed N-Alkylation of the Isatin Core

Objective: To synthesize N-alkylated analogs (e.g., 1-ethyl or 1-benzyl derivatives) to modulate lipophilicity. Causality: The N-H proton of isatin is weakly acidic. Using a mild base ( K2CO3 ) deprotonates the nitrogen, forming a nucleophilic amide anion. Dimethylformamide (DMF) is utilized as a polar aprotic solvent to solvate the potassium cation, leaving the isatin anion highly reactive. Tetra-n-butylammonium bromide (TBAB) is added as a 6[6] to enhance the reaction rate between the solid base and the organic substrates.

Step-by-Step Methodology:

-

Preparation: Charge an oven-dried round-bottom flask with the 5,6-disubstituted isatin precursor (1.0 eq) and anhydrous DMF (10 mL/mmol).

-

Deprotonation: Add K2CO3 (2.5 eq) and a catalytic amount of TBAB (0.1 eq). Stir the suspension vigorously at room temperature for 15 minutes to ensure complete deprotonation (solution will darken).

-

Alkylation: Dropwise add the alkyl halide (e.g., ethyl iodide or benzyl bromide, 1.2 eq). The dropwise addition prevents exothermic runaway and limits di-alkylation side reactions.

-

Reaction Monitoring: Stir the mixture at room temperature for 24-48 hours. Monitor completion via TLC (Hexanes:EtOAc, 7:3).

-

Workup & Purification: Quench the reaction by pouring it into ice-cold distilled water. A colored precipitate will form. Filter the solid under a vacuum, wash thoroughly with water to remove residual DMF and inorganic salts, and recrystallize from hot ethanol to yield the pure N-alkylated product.

Protocol 2: Acid-Catalyzed C3-Carbonyl Functionalization (Schiff Base Formation)

Objective: To synthesize C3-hydrazone or imine hybrids for kinase inhibition. Causality: The C3 carbonyl of the 1-methylindoline-2,3-dione core is highly electrophilic. By employing a catalytic amount of glacial acetic acid in absolute ethanol, the C3 oxygen is protonated, lowering the LUMO energy of the carbonyl carbon. This facilitates rapid nucleophilic attack by primary amines, followed by dehydration to yield7[7].

Step-by-Step Methodology:

-

Dissolution: Dissolve the N-alkylated indoline-2,3-dione analog (1.0 eq) and the target primary amine/hydrazine (1.0 eq) in absolute ethanol (15 mL/mmol).

-

Catalysis: Add 0.5 mL of glacial acetic acid as an acid catalyst.

-

Reflux: Heat the mixture to reflux (78°C) for 1-3 hours. The reaction progress is visually indicated by a distinct color shift (typically from orange/red to deep yellow/brown) and the formation of a precipitate.

-

Crystallization: Remove the flask from heat and cool the mixture to 0°C in an ice bath for 30 minutes to maximize product crystallization.

-

Isolation: Filter the solid product via a Büchner funnel, wash with cold ethanol to remove unreacted starting materials, and dry under a high vacuum.

References

-

National Institutes of Health (PMC). Simple isatin derivatives as free radical scavengers: Synthesis, biological evaluation and structure-activity relationship. Available at:[Link]

-

National Institutes of Health (PMC). A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). Available at:[Link]

-

Academia.edu. 5, 6-Dihydroxyindoles and Indole-5, 6-diones. Available at:[Link]

-

ACS Publications. 3-Hydroxyquinolin-2-Ones Act as Dual Inhibitors of Ferroptosis and Monoamine Oxidase B. Available at: [Link]

-

National Institutes of Health (PMC). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. Available at:[Link]

-

ResearchGate. Simple isatin derivatives as free radical scavengers: Synthesis, biological evaluation and structure-activity relationship. Available at: [Link]

Sources

- 1. (PDF) 5, 6-Dihydroxyindoles and Indole-5, 6-diones [academia.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Cell-Based Assays for Evaluating the Biological Activity of 5,6-Dihydroxy-1-methylindoline-2,3-dione (Adrenochrome)

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell-based assays to investigate the biological effects of 5,6-Dihydroxy-1-methylindoline-2,3-dione, more commonly known as Adrenochrome. Adrenochrome, an oxidation product of adrenaline (epinephrine), is a molecule of significant interest due to its cytotoxic and cardiotoxic properties, primarily mediated through the generation of reactive oxygen species (ROS) and induction of mitochondrial dysfunction.[1][2]

This guide is structured to provide not just procedural steps, but also the scientific rationale behind the experimental design, enabling researchers to robustly assess the biological impact of this compound and its derivatives.

Introduction to Adrenochrome and its Biological Significance

Adrenochrome is a short-lived molecule that has been implicated in the cardiotoxicity associated with high levels of catecholamines.[2][3] Its biological activity is intrinsically linked to its ability to undergo redox cycling, a process that generates superoxide anions and other reactive oxygen species.[4][5] This oxidative stress can overwhelm cellular antioxidant defenses, leading to damage of key biomolecules, disruption of cellular signaling, and ultimately, cell death.

The primary mechanisms of Adrenochrome-induced cellular damage that will be explored in this guide are:

-

Cytotoxicity: The direct killing of cells.

-

Induction of Reactive Oxygen Species (ROS): The generation of highly reactive molecules that cause oxidative stress.

-

Mitochondrial Dysfunction: The impairment of mitochondrial function, a critical hub for cellular metabolism and apoptosis.

-

Apoptosis: The process of programmed cell death.

Understanding these mechanisms is crucial for characterizing the toxicological profile of Adrenochrome and for the development of potential therapeutic interventions against catecholamine-induced cellular damage.

Section 1: Assessment of Adrenochrome-Induced Cytotoxicity

A fundamental first step in evaluating the biological activity of any compound is to determine its cytotoxic potential. The half-maximal inhibitory concentration (IC50) is a key parameter that quantifies the concentration of a substance required to inhibit a biological process by 50%. In this context, we will use it to represent the concentration of Adrenochrome that reduces cell viability by 50%. Treatment durations for cytotoxicity testing can range from a few hours to 72 hours, depending on the cell type and the expected mechanism of action.[6][7]

Protocol 1.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[8] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The concentration of the formazan, which is solubilized for measurement, is directly proportional to the number of viable cells.

Materials:

-

Adrenochrome (powder, ≥95% purity)

-

Selected cell line (e.g., H9c2 cardiomyocytes, SH-SY5Y neuroblastoma cells, or other relevant cell lines)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well clear flat-bottom cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of Adrenochrome in a suitable solvent (e.g., sterile water or DMSO). Perform serial dilutions in complete culture medium to achieve a range of final concentrations to be tested. A suggested starting range, based on literature, is 10 µM to 500 µM.[9][10]

-

Cell Treatment: After 24 hours, carefully remove the culture medium from the wells and replace it with 100 µL of medium containing the various concentrations of Adrenochrome. Include a vehicle control (medium with the same concentration of solvent used to dissolve Adrenochrome) and a no-treatment control.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere. The incubation time should be optimized based on the cell line's doubling time and the compound's expected kinetics.

-

MTT Addition: Following the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly by gentle pipetting to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the Adrenochrome concentration to determine the IC50 value using a suitable software package.

Table 1: Representative Data for Adrenochrome Cytotoxicity

| Adrenochrome Concentration (µM) | Cell Viability (%) (Mean ± SD) |

| 0 (Vehicle Control) | 100 ± 5.2 |

| 10 | 95 ± 4.8 |

| 50 | 82 ± 6.1 |

| 100 | 65 ± 5.5 |

| 250 | 48 ± 4.9 |

| 500 | 25 ± 3.7 |

Note: These are example data and will vary depending on the cell line and experimental conditions.

Section 2: Measurement of Adrenochrome-Induced Reactive Oxygen Species (ROS)

Adrenochrome is known to induce oxidative stress through the generation of ROS. The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS levels.

Protocol 2.1: DCFH-DA Assay for Intracellular ROS

DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS.

Materials:

-

Adrenochrome

-

Selected cell line

-

Complete cell culture medium

-

Serum-free culture medium

-

DCFH-DA (stock solution in DMSO)

-

PBS

-

Positive control (e.g., H2O2 or a known ROS inducer)

-

96-well black, clear-bottom cell culture plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an optimal density and allow them to adhere overnight.

-

DCFH-DA Loading: Remove the culture medium and wash the cells once with warm PBS. Add 100 µL of serum-free medium containing 10-20 µM DCFH-DA to each well.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark to allow for probe loading and de-esterification.

-

Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.

-

Compound Treatment: Add 100 µL of serum-free medium containing various concentrations of Adrenochrome (e.g., 50-200 µM) to the respective wells.[9][11] Include a vehicle control and a positive control (e.g., 100 µM H2O2 for 30 minutes).

-

Incubation: Incubate for a short period, typically 15-60 minutes, at 37°C in the dark.[9]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Alternatively, visualize and capture images using a fluorescence microscope.

-

Data Analysis: Subtract the background fluorescence of unstained cells. Normalize the fluorescence intensity of treated cells to the vehicle control to determine the fold increase in ROS production.

Section 3: Investigating Adrenochrome's Impact on Mitochondrial Function

Mitochondria are primary targets of oxidative stress and play a central role in apoptosis. Assessing mitochondrial health is therefore critical in understanding the cytotoxic mechanism of Adrenochrome.

Protocol 3.1: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)

The JC-1 assay is used to monitor mitochondrial health by measuring the mitochondrial membrane potential (ΔΨm). JC-1 is a cationic dye that accumulates in the mitochondria of healthy cells, forming red fluorescent aggregates. In cells with depolarized mitochondria, a hallmark of early apoptosis, JC-1 remains in the cytoplasm as green fluorescent monomers. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[]

Materials:

-

Adrenochrome

-

Selected cell line

-

Complete cell culture medium

-

JC-1 dye

-

CCCP (carbonyl cyanide m-chlorophenyl hydrazone) - as a positive control for mitochondrial depolarization

-

PBS

-

96-well black, clear-bottom plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and allow them to attach. Treat the cells with various concentrations of Adrenochrome for a predetermined time (e.g., 6-24 hours). Include a vehicle control and a positive control (e.g., 50 µM CCCP for 30 minutes).

-

JC-1 Staining: Prepare a 5 µg/mL working solution of JC-1 in complete culture medium. Remove the treatment medium, wash the cells once with PBS, and add 100 µL of the JC-1 working solution to each well.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C in a CO2 incubator.

-

Washing: Remove the JC-1 staining solution and wash the cells twice with warm PBS.

-

Fluorescence Measurement: Add 100 µL of PBS or culture medium to each well. Measure the fluorescence intensity for both red aggregates (Ex/Em ~560/595 nm) and green monomers (Ex/Em ~485/530 nm) using a fluorescence microplate reader.

-

Data Analysis: Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio in Adrenochrome-treated cells compared to the control indicates mitochondrial depolarization.

Section 4: Detecting Adrenochrome-Induced Apoptosis

The culmination of cellular damage induced by Adrenochrome is often programmed cell death, or apoptosis. This process is executed by a family of proteases called caspases and is characterized by distinct morphological and biochemical changes, including DNA fragmentation.

Protocol 4.1: Caspase-3/7 Activity Assay

Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.[13] Their activation is a hallmark of apoptosis. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3 and -7, resulting in a luminescent signal that is proportional to caspase activity.

Materials:

-

Adrenochrome

-

Selected cell line

-

Caspase-Glo® 3/7 Assay kit (or equivalent)

-

White-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Adrenochrome as described in the cytotoxicity protocol. Include appropriate controls.

-

Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

-

Reagent Addition: After the treatment period, allow the plate to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis: A higher luminescent signal in treated cells compared to the control indicates an increase in caspase-3/7 activity.

Protocol 4.2: TUNEL Assay for DNA Fragmentation

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, a late-stage marker of apoptosis.[14] The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.

Materials:

-

Adrenochrome

-

Selected cell line cultured on coverslips or in chamber slides

-

TUNEL assay kit

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips or in chamber slides and treat with Adrenochrome.

-

Fixation: After treatment, wash the cells with PBS and fix with 4% PFA for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with the permeabilization solution for 5-15 minutes on ice.

-

TUNEL Reaction: Wash the cells with PBS and then perform the TUNEL reaction according to the manufacturer's protocol. This typically involves incubating the cells with a mixture of TdT enzyme and fluorescently labeled dUTPs for 60 minutes at 37°C in a dark, humidified chamber.

-

Counterstaining and Mounting: Wash the cells and counterstain the nuclei with DAPI or Hoechst. Mount the coverslips onto microscope slides with an antifade mounting medium.

-

Visualization and Analysis: Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright nuclear fluorescence. The percentage of apoptotic cells can be quantified by counting the number of TUNEL-positive nuclei relative to the total number of nuclei.

Visualizing the Cellular Impact of Adrenochrome

To provide a clear conceptual framework, the following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Diagram 1: Adrenochrome-Induced Oxidative Stress and Apoptosis Pathway

Caption: Adrenochrome induces apoptosis via oxidative stress and mitochondrial dysfunction.

Diagram 2: Experimental Workflow for Assessing Adrenochrome's Cellular Effects

Caption: A multi-assay workflow to characterize Adrenochrome's cellular effects.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for investigating the cellular effects of 5,6-Dihydroxy-1-methylindoline-2,3-dione (Adrenochrome). By employing the detailed protocols for assessing cytotoxicity, ROS production, mitochondrial dysfunction, and apoptosis, researchers can obtain robust and reproducible data. The provided diagrams offer a clear conceptualization of the underlying mechanisms and the experimental workflow. It is imperative that each assay is optimized for the specific cell line and experimental conditions being used. The insights gained from these studies will be invaluable for understanding the toxicology of Adrenochrome and for the broader field of drug development.

References

- Aghajanian, H., Rurik, J.G., and Epstein, J.A. (2022). CAR-based therapies.

-

Neuroprotective Properties of Quinone Reductase 2 Inhibitor M-11, a 2-Mercaptobenzimidazole Derivative. (2021). International Journal of Molecular Sciences. [Link]

- Development of a functional cardiotoxicity assay for evaluating the safety of cell therapies.

-

Effect of adrenochrome on adenine nucleotides and mitochondrial oxidative phosphorylation in rat heart. (1981). Journal of Molecular and Cellular Cardiology. [Link]

-

Cardiotoxicity Assessment of HESI Reference Compounds Using HiPSC-CMs. (2023). FDA. [Link]

-

Cardio Safety Toxicology – Real Time Cell Analysis. Agilent. [Link]

-

The effect of adrenochrome and BNAH on ROS production in HT-22 cells. (2021). ResearchGate. [Link]

-

Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. The Royal Society of Chemistry. [Link]

-

The role of adrenochrome in stimulating the oxidation of catecholamines. ResearchGate. [Link]

-

The adrenochrome pathway. A potential catabolic route for adrenaline metabolism in inflammatory disease. (1988). Agents and Actions. [Link]

-

Studies on the role of superoxide anion radicals for the cardiotoxicity of adrenochrome. (1994). Archives of Toxicology. [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a.... ResearchGate. [Link]

-

The adrenochrome pathway: the major route for adrenalin catabolism by polymorphonuclear leucocytes. (1987). Biochemical Society Transactions. [Link]

-

Redox cycling of adrenaline and adrenochrome catalysed by mitochondrial Complex I. (2006). Archives of Biochemistry and Biophysics. [Link]

-

Effect of adrenochrome on calcium accumulation by heart mitochondria. (1981). Biochemical Pharmacology. [Link]

-

Adrenochrome. Wikipedia. [Link]

-

Adrenochrome uptake and subcellular distribution in the isolated perfused rat heart. (1981). Journal of Molecular and Cellular Cardiology. [Link]

-

Adrenochrome - 3-hydroxy-1-methyl-2,3-dihydroindole-5,6... WikiGenes. [Link]

-

For cytotoxicity testing, should I pre-treat my cells with extract for 24 hours or 48 hours? ResearchGate. [Link]

-

In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death. (2016). Archives of Toxicology. [Link]

-

lines ic50 values: Topics by Science.gov. Science.gov. [Link]

-

Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. (2014). Journal of Visualized Experiments. [Link]

-

Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. (2025). Cancers. [Link]

-

The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299. (2022). International Journal of Molecular Sciences. [Link]

-

Measuring mitochondrial membrane potential in vitro in A549 and L3161C... ResearchGate. [Link]

-

Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer. (2012). Cancer Letters. [Link]

-

QAnon's Adrenochrome Quackery. (2022). McGill Office for Science and Society. [Link]

Sources

- 1. >95% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 2. >95% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. WikiGenes - Adrenochrome - 3-hydroxy-1-methyl-2,3-dihydroindole-5,6... [wikigenes.org]

- 4. researchgate.net [researchgate.net]

- 5. Redox cycling of adrenaline and adrenochrome catalysed by mitochondrial Complex I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. Studies on the role of superoxide anion radicals for the cardiotoxicity of adrenochrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academpharm.ru [academpharm.ru]

- 10. Effect of adrenochrome on adenine nucleotides and mitochondrial oxidative phosphorylation in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. Cell Patterning for Drugs-induced Cardiotoxicity Detection - Creative Bioarray [cellpatterning.com]

Application Note: 5,6-Dihydroxy-1-methylindoline-2,3-dione (DHMI) in Drug Discovery and Biomarker Profiling

Document Type: Advanced Technical Guide & Experimental Protocols Target Audience: Medicinal Chemists, Analytical Scientists, and Preclinical Drug Development Professionals

Executive Summary

5,6-Dihydroxy-1-methylindoline-2,3-dione (DHMI, CAS: 121404-58-8), also known as 5,6-dihydroxy-1-methylisatin, is a highly privileged heterocyclic scaffold and a critical biological metabolite. Originating from the oxidative degradation of adrenaline (epinephrine), DHMI serves a dual purpose in modern pharmaceutical sciences:

-

Clinical Biomarker: It acts as a quantifiable indicator of catecholamine-induced oxidative stress, a hallmark of neurodegenerative pathologies such as Parkinson's disease.

-

Medicinal Chemistry Building Block: As an isatin (indoline-2,3-dione) derivative, its highly electrophilic C-3 carbonyl and electron-rich 5,6-dihydroxy aromatic ring make it an ideal precursor for synthesizing spirooxindoles, Schiff bases, and multi-target directed ligands (MTDLs) .

This application note details the mechanistic origins of DHMI, its utility in drug discovery, and provides field-validated protocols for its biomimetic synthesis and analytical quantification.

Mechanistic Grounding: The Adrenochrome Rearrangement Pathway

To utilize DHMI effectively, one must understand its biological origin. Adrenaline readily undergoes oxidation (mediated by reactive oxygen species, tyrosinase, or transition metals) to form the unstable red intermediate, adrenochrome .

Under biomimetic conditions—specifically at physiological pH (7.4) in the presence of divalent transition metals like Cu²⁺ or Zn²⁺—adrenochrome undergoes a complex, divergent rearrangement . The pathway bifurcates to yield two primary indolic products:

-

Pathway A: Isomerization to adrenolutin (3,5,6-trihydroxy-1-methylindole), a highly fluorescent and reactive intermediate.

-

Pathway B: Oxidative rearrangement to DHMI (5,6-dihydroxy-1-methylisatin).

Both intermediates can eventually polymerize into neuromelanin, but capturing and quantifying DHMI provides a stable snapshot of this oxidative cascade .

Figure 1: Biomimetic oxidation of adrenaline and the divergent adrenochrome rearrangement cascade.

DHMI in Medicinal Chemistry: The Isatin Scaffold

In drug discovery, the indoline-2,3-dione core of DHMI is a highly versatile pharmacophore. The structural uniqueness of DHMI lies in the combination of the N-methyl group (which prevents N-alkylation side reactions), the highly electrophilic C-3 ketone, and the 5,6-catechol moiety.

Medicinal chemists exploit these features through three primary vectors:

-

C-3 Carbonyl Condensation: Reaction with primary amines or hydrazines to form Schiff bases and hydrazones, which frequently exhibit potent kinase inhibitory activity.

-

Spirocyclic Annulation: Utilizing the C-3 position in multicomponent reactions (e.g., with azomethine ylides) to synthesize spirooxindoles, a class of compounds known for disrupting protein-protein interactions (e.g., MDM2-p53).

-

Catechol Derivatization: The 5,6-dihydroxy groups can be selectively etherified or used to chelate metals, enhancing blood-brain barrier (BBB) penetrance or directing the molecule toward metalloenzymes like acetylcholinesterase (AChE).

Figure 2: Synthetic divergence of the DHMI scaffold in medicinal chemistry and drug discovery.

Physicochemical Data & Chromatographic Parameters

To ensure reproducibility across analytical workflows, the core physicochemical and chromatographic properties of DHMI are summarized below.

| Parameter | Value / Description | Scientific Implication |

| Chemical Formula | C₉H₇NO₄ | Exact Mass: 193.0375 Da. |

| Molecular Weight | 193.16 g/mol | Small molecule, highly compliant with Lipinski’s Rule of 5. |

| Appearance | Brick-red crystalline solid | Coloration is due to the conjugated indoline-2,3-dione chromophore. |

| UV-Vis Maxima (λmax) | 254 nm, 430 nm | 430 nm allows for selective visible-light detection, avoiding background matrix interference. |

| LogP (Predicted) | ~ 0.45 | Highly polar due to the catechol moiety; requires reverse-phase retention strategies (e.g., end-capped C18). |

| pKa (Catechol OH) | ~ 8.4, 10.7 | Ionizes at alkaline pH, necessitating acidic mobile phases (pH 2.5–3.5) for HPLC analysis to ensure neutral state and prevent peak tailing. |

Experimental Protocols

Protocol A: Biomimetic Synthesis and Isolation of DHMI

Objective: To synthesize high-purity DHMI reference standards from adrenochrome via metal-catalyzed rearrangement .

Scientific Rationale: Spontaneous rearrangement of adrenochrome yields a messy mixture of adrenolutin and polymeric melanin. The introduction of Cu(OAc)₂ acts as a Lewis acid catalyst. The Cu²⁺ ion coordinates with the quinone-imine structure of adrenochrome, facilitating a localized water-mediated nucleophilic attack that selectively drives the equilibrium toward the formation of the isatin derivative (DHMI), effectively suppressing runaway polymerization.

Materials:

-

Adrenochrome (10 mM, freshly prepared or commercially sourced)

-

Copper(II) acetate (Cu(OAc)₂)

-

0.1 M Phosphate buffer (pH 7.4)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Initiation: Dissolve adrenochrome in 50 mL of 0.1 M phosphate buffer (pH 7.4) to achieve a final concentration of 2 mM.

-

Catalysis: Immediately add Cu(OAc)₂ to a final concentration of 0.5 mM. Crucial: Do not exceed 0.5 mM, as excess copper promotes over-oxidation of the resulting catechol.

-

Incubation: Stir the reaction mixture continuously at 37°C in the dark for 45 minutes. Monitor the reaction via UV-Vis spectroscopy; the characteristic adrenochrome peak at 480 nm will rapidly decay, replaced by a new absorption band at 430 nm indicative of DHMI.

-

Quenching & Extraction: Acidify the mixture to pH 3.0 using 1 M HCl to halt the reaction and protonate the catechol groups. Extract the aqueous layer with EtOAc (3 × 50 mL).

-

Purification: Pool the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude brick-red residue via silica gel column chromatography (Eluent: Dichloromethane/Methanol, 95:5 v/v).

-

Validation: Confirm product identity via LC-MS (m/z[M+H]⁺ = 194.0) and ¹H-NMR (DMSO-d₆).

Protocol B: HPLC-UV/MS Quantification of DHMI in Biological Matrices

Objective: To extract and quantify DHMI from biological fluids (e.g., plasma, CSF) as a biomarker of catecholamine oxidative stress.

Scientific Rationale: The 5,6-dihydroxy groups of DHMI are highly prone to auto-oxidation at neutral or alkaline pH. Therefore, the protocol utilizes acidified acetonitrile for protein precipitation. This not only denatures binding proteins but simultaneously stabilizes the catechol moiety against oxidative degradation. The addition of 0.1% formic acid in the mobile phase protonates residual silanol groups on the stationary phase, preventing severe peak tailing.

Step-by-Step Methodology:

-

Sample Preparation (Protein Precipitation):

-

Aliquot 200 µL of plasma/CSF into a microcentrifuge tube.

-

Add 10 µL of Internal Standard (e.g., 5-hydroxyindole, 1 µg/mL).

-

Add 600 µL of ice-cold Acetonitrile containing 0.2% Formic Acid and 0.1% Ascorbic Acid (antioxidant protectant).

-

Vortex for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

-

-

Sample Concentration: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen at room temperature. Reconstitute in 100 µL of Mobile Phase A.

-

Chromatographic Conditions:

-

Column: End-capped C18 column (e.g., Waters XBridge, 2.1 × 100 mm, 3.5 µm).

-

Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

-

Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

-

Gradient: 0-2 min (5% B), 2-8 min (linear gradient to 60% B), 8-10 min (95% B for column wash), 10-13 min (5% B for re-equilibration).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Detection & System Validation:

-

Monitor UV absorbance at 254 nm and 430 nm.

-

For MS, use Electrospray Ionization in positive mode (ESI+), monitoring the MRM transition m/z 194.0 → 166.0 (loss of CO).

-

Self-Validation Check: Ensure the tailing factor of the DHMI peak is < 1.5. If tailing exceeds this, replace the column or increase the formic acid concentration to 0.15%.

-

References

-

Palumbo A, d'Ischia M, Misuraca G, Prota G. "A new look at the rearrangement of adrenochrome under biomimetic conditions." Biochimica et Biophysica Acta (BBA) - General Subjects, 1989, 990(3): 297-302. URL:[Link]

-

Heacock RA, Mattok GL, Wilson DL. "The stability of adrenochrome and its solutions." Canadian Journal of Biochemistry and Physiology, 1963, 41(8): 1721-1725. URL:[Link]

-

Shvekhgeimer M-GA. "Synthesis of heterocyclic compounds by the cyclization of isatin and its derivatives (review)." Chemistry of Heterocyclic Compounds, 1996, 32(3): 249-281. URL:[Link]

-

d'Ischia M, Napolitano A, Pezzella A, Meredith P, Sarna T. "5,6-Dihydroxyindoles and Indole-5,6-diones." Advances in Heterocyclic Chemistry, 2005, 89: 1-63. URL:[Link]

Technical Support Center: 5,6-Dihydroxy-1-methylindoline-2,3-dione (DHMI) Stability & Troubleshooting

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic analytical behavior of catecholamine degradation products. 5,6-Dihydroxy-1-methylindoline-2,3-dione (commonly known as DHMI or Adrenaline EP Impurity E, CAS: 121404-58-8) is notoriously difficult to handle.

The root cause of its instability lies in its molecular structure: the 5,6-dihydroxy (catechol) moiety is highly susceptible to auto-oxidation, while the isatin core is sensitive to nucleophilic attack. This guide synthesizes field-proven insights and mechanistic causality to help you troubleshoot degradation issues, establish self-validating protocols, and maintain scientific integrity in your assays.

Frequently Asked Questions (FAQs)

Q1: During my biomimetic assays at pH 7.4, my Adrenaline samples rapidly turn brick-red, then dark brown. What is happening? A1: You are observing the classic catecholamine oxidation cascade. Adrenaline first oxidizes to the brick-red intermediate adrenochrome. At physiological pH, adrenochrome rearranges to adrenolutin, which then rapidly autoxidizes in the presence of air to form DHMI . The subsequent dark brown color indicates that DHMI has further oxidized into 4,4'-dimers and complex melanin-like polymers .

Q2: I am trying to quantify Adrenaline Impurity E (DHMI) via LC-MS, but I see massive signal suppression and multiple split peaks. How can I fix this? A2: DHMI degrades rapidly on-column if your mobile phase is near neutral pH. Ensure your mobile phase is strictly acidic (e.g., 0.1% Formic Acid) to keep the catechol hydroxyls protonated. Additionally, lower your electrospray ionization (ESI) source temperature. Thermal degradation of the isatin core can cause in-source fragmentation, leading to split peaks and poor quantitation.

Q3: Does the presence of metal ions affect DHMI stability in my buffers? A3: Yes, profoundly. Transition metals act as powerful catalysts for catechol oxidation. Interestingly, the pathway is metal-specific: Cu²⁺ and Zn²⁺ favor the formation of adrenolutin, whereas Fe²⁺ drives the reaction almost exclusively toward the formation of DHMI. Always use high-purity, metal-free buffers and consider adding a chelator like EDTA.

Quantitative Data: DHMI Stability Profile

To design robust experiments, you must account for the environmental sensitivity of DHMI. The table below summarizes the expected half-life ( t1/2 ) of DHMI under various conditions, demonstrating the critical need for pH and oxygen control.

| Environmental Condition | pH | Temperature | Dissolved O₂ | Estimated Half-Life ( t1/2 ) | Primary Degradant |

| Acidic Buffer (0.1% FA) | 2.5 | 4°C | Low (Argon) | > 6 months | None (Stable) |

| Neutral Buffer (PBS) | 7.4 | 25°C | Ambient | < 2 hours | 4,4'-Dimer |

| Neutral + Fe²⁺ (1 mM) | 7.4 | 25°C | Ambient | < 15 mins | 4,4'-Dimer |

| Alkaline Buffer | 9.0 | 25°C | Ambient | < 5 mins | Polymeric Melanin |

Data represents typical degradation kinetics observed during in vitro biomimetic assays. Actual stability may vary based on trace metal concentrations .

Experimental Protocols: Self-Validating Workflows

Do not assume your standard solutions are stable simply because they are stored in the fridge. The following protocol utilizes a self-validating system to ensure the integrity of your DHMI standards before they ever touch your analytical column.